2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide
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Overview
Description
2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a methylthio group, a p-tolyloxy group, and a phenyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of 4-(p-tolyloxy)phenylamine, which is then reacted with nicotinic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(p-tolyloxy)-5-chlorobenzoate
- 2-(p-Tolyloxy)-5-chlorobenzoic acid
- Methyl 5-(4-(p-tolyloxy)phenyl)-3-aminothiophene-2-carboxylate
Uniqueness
2-(Methylthio)-N-(4-(p-tolyloxy)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-(4-methylphenoxy)phenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-14-5-9-16(10-6-14)24-17-11-7-15(8-12-17)22-19(23)18-4-3-13-21-20(18)25-2/h3-13H,1-2H3,(H,22,23) |
InChI Key |
QHJKJAHHDVREOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
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